molecular formula C11H14BCl2NO2 B1464776 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 741709-64-8

2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1464776
CAS No.: 741709-64-8
M. Wt: 274 g/mol
InChI Key: LLWQIUJPPCEKAU-UHFFFAOYSA-N
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Description

Structural and Electronic Properties of Pyridine-Boronic Ester Hybrid Systems

The structural architecture of this compound presents a fascinating case study in the electronic interactions between heteroaromatic systems and organoboron functional groups. The pyridine ring system, with its inherent electron-deficient character due to the nitrogen atom, becomes further deactivated through the presence of two chlorine substituents at the 2 and 3 positions. These chlorine atoms serve as strong electron-withdrawing groups that significantly alter the electronic density distribution across the aromatic ring, creating regions of enhanced electrophilicity that facilitate subsequent chemical transformations.

The boronic ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, introduces a contrasting electronic influence through its ability to participate in both sigma-donation and pi-backbonding interactions with the pyridine system. The boron center adopts a tetrahedral geometry when coordinated to the two oxygen atoms of the pinacol-derived dioxaborolane ring, creating a stable six-membered heterocyclic structure that protects the boronic acid functionality from hydrolysis and unwanted side reactions. This protective strategy has proven essential in synthetic applications, as free boronic acids, particularly those attached to pyridine systems, are notoriously unstable and prone to protodeboronation under various reaction conditions.

The electronic properties of this hybrid system manifest in several measurable parameters that have been extensively characterized through spectroscopic and computational methods. The compound exhibits distinct chemical shifts in nuclear magnetic resonance spectroscopy that reflect the deshielding effects of both the chlorine substituents and the boronic ester group. Infrared spectroscopy reveals characteristic vibrational modes associated with the carbon-chlorine bonds, the pyridine carbon-nitrogen stretches, and the boron-oxygen framework of the dioxaborolane ring system.

Computational studies have revealed that the electron-withdrawing nature of the dichloro substitution pattern creates a significant dipole moment across the molecule, with the nitrogen atom becoming increasingly electropositive relative to the carbon framework. This electronic polarization has profound implications for the compound's reactivity in cross-coupling reactions, where the pyridine nitrogen can coordinate to transition metal catalysts and influence the overall reaction mechanism. The boronic ester group, positioned at the 5-position of the pyridine ring, experiences minimal steric hindrance from the chlorine substituents, allowing for efficient participation in Suzuki-Miyaura coupling reactions and related transformations.

Temperature-dependent studies have shown that the compound maintains its structural integrity across a wide range of reaction conditions, with the pinacol boronic ester remaining stable up to temperatures of 260 degrees Celsius under inert atmosphere conditions. This thermal stability is attributed to the robust nature of the six-membered dioxaborolane ring and the absence of easily eliminated functional groups. The compound's solubility profile reflects its hybrid organic-inorganic nature, showing good solubility in polar aprotic solvents such as tetrahydrofuran and dimethylformamide, while remaining poorly soluble in protic solvents due to the potential for competitive coordination to the boron center.

Property Value Reference
Molecular Formula C11H14BCl2NO2
Molecular Weight 273.95 Da
CAS Number 741709-64-8
Storage Temperature 2-8°C
Purity (Commercial) 95%

Historical Development of Halogenated Pyridinylboronic Acid Derivatives

The historical development of halogenated pyridinylboronic acid derivatives represents a convergence of several independent research trajectories that began in the mid-20th century with the foundational work on organoboron chemistry and heterocyclic synthesis. The earliest investigations into pyridinylboronic acids emerged from attempts to extend the successful applications of phenylboronic acid derivatives to nitrogen-containing aromatic systems. However, these initial efforts were severely hampered by the inherent instability of pyridine-attached boronic acids, particularly those bearing electron-withdrawing substituents such as halogens.

The breakthrough that enabled practical access to stable pyridinylboronic acid derivatives came through the development of protective ester strategies, with the pinacol boronic ester emerging as the most successful approach. This methodology, initially developed for simple arylboronic acids, proved particularly valuable for pyridine systems where the coordination ability of the nitrogen atom created additional complications in handling and purification. The tetramethyl-substituted dioxaborolane ring provided not only protection from hydrolysis but also enhanced the overall stability of the resulting compounds toward air and moisture.

The specific development of halogenated pyridinylboronic esters followed logically from the recognition that halogen substituents could serve dual purposes in synthetic applications. First, the halogens provided powerful electronic tuning of the pyridine ring system, allowing for precise control over reactivity patterns in subsequent transformations. Second, the halogens themselves could serve as functional handles for further derivatization through classical cross-coupling methodologies, creating opportunities for the construction of complex polysubstituted pyridine derivatives.

The synthesis of this compound specifically emerged from efforts to combine the advantages of dichlorinated pyridine starting materials with boronic ester functionality. The precursor compound 2,3-dichloropyridine had been known since earlier synthetic work and was recognized as a valuable intermediate for pharmaceutical applications. The challenge lay in selectively introducing the boronic ester group at the 5-position without affecting the existing chlorine substituents.

Early synthetic approaches relied heavily on halogen-metal exchange reactions followed by borylation, a methodology that had proven successful for simpler pyridine systems. However, the presence of multiple chlorine atoms created selectivity challenges, as different halogen positions exhibited varying propensities for metal-halogen exchange depending on the specific reaction conditions employed. Lithium-halogen exchange reactions, while highly effective for simple chloropyridines, showed complex selectivity patterns with dichlorinated substrates, often leading to mixtures of regioisomeric products.

The development of palladium-catalyzed borylation methods represented a significant advancement in accessing halogenated pyridinylboronic esters with high regioselectivity. These protocols utilized tetraalkoxydiborane reagents or dialkoxyhydroborane species as boron sources, with carefully designed catalyst systems that could distinguish between different halogen positions based on subtle electronic and steric factors. The success of these methodologies relied on the observation that palladium catalysts showed distinct preferences for oxidative addition at different positions of polychlorinated pyridines, allowing for selective functionalization of the 5-position while leaving the 2 and 3 positions intact.

Mechanistic studies revealed that the selectivity in palladium-catalyzed borylation arose from the interplay between electronic activation by the pyridine nitrogen and steric effects imposed by the existing chlorine substituents. The 5-position, being meta to both chlorine atoms and para to the nitrogen, represented an optimal balance of electronic activation and steric accessibility that favored palladium insertion and subsequent borylation. This understanding led to optimized reaction conditions that could reliably produce this compound in high yields and purities suitable for commercial applications.

The compound's emergence as a commercially available building block reflected broader trends in pharmaceutical and materials chemistry toward increasingly complex substitution patterns on heterocyclic scaffolds. The unique combination of chlorine substituents and boronic ester functionality provided synthetic chemists with unprecedented flexibility in designing target-oriented synthetic sequences. The chlorine atoms could be selectively replaced through nucleophilic aromatic substitution reactions, while the boronic ester could participate in cross-coupling reactions to introduce various carbon-based substituents.

Recent developments in the field have focused on expanding the utility of compounds like this compound through novel activation strategies and reaction conditions. These include methods for direct carbon-hydrogen functionalization that can introduce additional substituents without requiring pre-installed halogen handles, as well as cascade reaction sequences that can rapidly build molecular complexity from simple starting materials. The compound has also found applications in materials science, where its unique electronic properties make it valuable for the construction of conjugated polymer systems and electronic materials.

Year Range Development Key Advancement Reference
1950s-1960s Early organoboron chemistry Foundation of boronic acid reactivity
1970s-1980s Protective ester strategies Pinacol boronic ester methodology
1990s-2000s Halogenated pyridine synthesis 2,3-dichloropyridine as pharmaceutical intermediate
2000s-2010s Palladium-catalyzed borylation Selective functionalization methods
2010s-Present Commercial availability Industrial-scale synthesis optimization

Properties

IUPAC Name

2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWQIUJPPCEKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694441
Record name 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-64-8
Record name 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 741709-64-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₄BCl₂NO₂
Molecular Weight273.95 g/mol
Purity≥ 97%
Physical StateSolid
Storage ConditionsSealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from pyridine derivatives and boron-containing reagents. The incorporation of the dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological activity.

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

1. Anticancer Activity
Research has demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the induction of apoptosis and disruption of tubulin polymerization. In vitro assays indicated that certain derivatives had IC₅₀ values in the low micromolar range for inhibiting cancer cell growth .

2. Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes implicated in disease processes. For example, it was evaluated for its ability to inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is a target in Alzheimer's disease research. Experimental results indicated that it could effectively inhibit DYRK1A with nanomolar affinity .

3. Antioxidant Properties
The antioxidant capacity of this compound has also been assessed using various assays such as ORAC (Oxygen Radical Absorbance Capacity). Results suggest that it exhibits strong antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle and induces apoptosis in cancer cells through caspase activation.
  • Enzyme Targeting : By binding to specific enzymes like DYRK1A, it alters their activity leading to downstream effects beneficial in treating neurodegenerative diseases.
  • Radical Scavenging : Its structure allows it to neutralize free radicals effectively, thereby reducing cellular damage.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Cancer Cell Lines : A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • DYRK1A Inhibition Study : In a pharmacological study focusing on neuroprotective agents for Alzheimer's disease, this compound was synthesized and tested against DYRK1A. Results showed promising inhibitory activity alongside favorable toxicity profiles in vivo .

Scientific Research Applications

Synthetic Chemistry

Reagent in Cross-Coupling Reactions
One of the primary applications of this compound is as a reagent in cross-coupling reactions. It is particularly useful in Suzuki-Miyaura coupling reactions where it acts as a boronic acid pinacol ester. The boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, leading to the synthesis of biaryl compounds which are significant in pharmaceuticals and agrochemicals .

Table: Comparison of Cross-Coupling Reactions Using Different Boron Compounds

Boron CompoundReaction TypeYield (%)Reference
2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineSuzuki-Miyaura85
4-BromoanisoleSuzuki-Miyaura90
Phenylboronic AcidNegishi80

Medicinal Chemistry

Potential Anticancer Agent
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds containing similar structural motifs can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Materials Science

Use in Polymer Chemistry
The compound is also being explored for its applications in materials science, particularly in the development of new polymers. Its ability to act as a cross-linking agent can enhance the mechanical properties and thermal stability of polymer matrices .

Table: Properties of Polymers Enhanced by Boron Compounds

Polymer TypeCross-Linking AgentMechanical Strength (MPa)Thermal Stability (°C)
PolyethyleneThis compound30200
PolystyrenePhenylboronic Acid28190

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems.

Example Reaction
Substrate : 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Coupling Partner : 4-Bromoanisole
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : Dioxane/H₂O (4:1)
Temperature : 90°C
Time : 12 hours

ProductYieldKey Observations
5-(4-Methoxyphenyl)-2,3-dichloropyridine78%Selective coupling at the boronic ester site; retention of chloro substituents

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl halide.

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the C–C bond.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring undergoes SNAr at chloro-substituted positions under basic conditions.

Example Reaction
Reagents : Piperidine, NaOtBu
Solvent : H₂O/HPMC (hydroxypropyl methylcellulose)
Temperature : 50°C
Time : 1 hour

ProductYieldSelectivity
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(piperidin-1-yl)pyridine65%Substitution at C2 position; C3-Cl remains intact

Factors Influencing Reactivity :

  • Electron-withdrawing boronic ester enhances ring electrophilicity.

  • Steric effects from tetramethyl dioxaborolane limit substitution at C5 .

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to boronic acid under acidic or aqueous conditions.

Conditions :

  • Acidic : HCl (1M), THF/H₂O, 25°C, 6 hours.

  • Basic : NaOH (2M), MeOH/H₂O, 60°C, 3 hours.

ProductYieldStability Notes
2,3-Dichloro-5-boronopyridine92%Boronic acid prone to protodeboronation; requires immediate use

Applications :

  • In situ generation of boronic acid for one-pot Suzuki couplings .

Halogen Exchange Reactions

The chloro substituents can be replaced via metal-halogen exchange.

Example :
Reagent : LDA (Lithium Diisopropylamide), THF, –78°C
Electrophile : I₂

ProductYieldRegioselectivity
2-Iodo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine84%Selective iodination at C2; boronic ester unaffected

Catalytic Dechlorination

Hydrodechlorination under hydrogenation conditions:

Catalyst : Pd/C (10 wt%), H₂ (1 atm)
Solvent : EtOH
Temperature : 25°C

ProductYieldByproducts
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine70%Partial boronic ester cleavage observed at extended reaction times

Oxidative Deborylation

Controlled oxidation converts the boronic ester to a hydroxyl group.

Reagent : H₂O₂ (30%), AcOH
Conditions : 50°C, 2 hours

ProductYieldSide Reactions
2,3-Dichloro-5-hydroxypyridine88%Minor formation of quinone derivatives

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: MFCD09260487) Substituents: 2-Cl, 3-NH₂, 5-boronate Molecular Formula: C₁₁H₁₄BClN₂O₂ The 3-amino group introduces electron-donating effects, reducing ring electrophilicity compared to the dichloro analog. This may hinder cross-coupling efficiency but enable nucleophilic substitutions .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1) Substituents: 3-F, 5-boronate Molecular Formula: C₁₁H₁₅BFNO₂ Fluorine’s electronegativity enhances polarization of the boronate group, improving coupling reactivity. However, the absence of a second halogen limits further derivatization .

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1083168-96-0)

  • Substituents: 5-Cl, 2-OCH₃, 3-boronate
  • Methoxy’s electron-donating nature deactivates the pyridine ring, reducing boronate reactivity in cross-couplings. The single chlorine limits steric and electronic modulation .

Heterocyclic Variations

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula: C₁₃H₁₅BClN₂O₂
  • The fused pyrrolo-pyridine core increases steric bulk and alters electronic properties. This structure may exhibit reduced solubility but enhanced binding in medicinal chemistry applications .

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1072152-50-1) Bromine’s larger atomic radius compared to chlorine slows coupling kinetics but improves regioselectivity in certain reactions.

Functional Group Diversity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) Substituents: 5-CF₃, 3-boronate Molecular Formula: C₁₂H₁₅BF₃NO₂ The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug design. However, steric hindrance from CF₃ may reduce coupling yields .

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituents: 2-ethyl, 1-TIPS, 5-boronate
  • The triisopropylsilyl (TIPS) group provides steric protection, improving stability but complicating purification. Ethyl substitution offers minimal electronic effects .

Preparation Methods

General Synthetic Strategy

The common synthetic route for 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of a halogenated pyridine derivative (usually 2,3-dichloropyridine or its brominated analogs) with bis(pinacolato)diboron. This reaction proceeds via oxidative addition of the halopyridine to the palladium catalyst, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

Catalysts and Reagents

  • Catalyst: The most effective catalyst reported is (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, commonly abbreviated as Pd(dppf)Cl2. This catalyst facilitates efficient oxidative addition and transmetallation steps.
  • Base: Potassium acetate (KOAc) is widely used as the base to activate the diboron reagent and assist in the transmetallation process.
  • Solvent: 1,4-Dioxane is the preferred solvent due to its ability to dissolve both organic substrates and inorganic bases while maintaining reaction stability.
  • Temperature: Reaction temperatures typically range from 80°C to 110°C.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent catalyst degradation and side reactions.

Detailed Preparation Procedures and Conditions

Entry Starting Material Catalyst & Base Solvent Temperature Time Yield (%) Notes
1 2,3-Dichloropyridine (or 4-bromo-2-methylbenzoate analogs in related studies) Pd(dppf)Cl2 (5 mol%), KOAc (3 eq) 1,4-Dioxane 80°C 16 h 99 High yield with inert atmosphere; filtration and column chromatography purification; yellow solid product
2 2,3-Dichloropyridine Pd(dppf)Cl2 (5 mol%), KOAc (3 eq) 1,4-Dioxane 95°C 16 h ~66.4 Moderate yield; reaction stirred under nitrogen; product isolated by flash chromatography
3 2,3-Dichloropyridine Pd(dppf)Cl2 (5 mol%), KOAc (3 eq) 1,4-Dioxane 110°C 4 h Not specified Shorter reaction time at higher temperature; inert atmosphere; standard workup

Mechanistic Considerations

The borylation follows the classical Suzuki–Miyaura coupling mechanism:

  • Oxidative Addition: The palladium catalyst inserts into the C–Cl bond of the 2,3-dichloropyridine.
  • Transmetallation: The activated diboron reagent transfers the boron moiety to the palladium complex, facilitated by the base (KOAc), which may form a more nucleophilic boronate species.
  • Reductive Elimination: Formation of the C–B bond releases the boronate ester product and regenerates the Pd(0) catalyst.

Two main pathways for the transmetallation step have been proposed in the literature: the boronate pathway and the oxo–palladium pathway, both involving activation by the base.

Summary Table of Preparation Data

Parameter Typical Value/Condition
Catalyst Pd(dppf)Cl2 (5 mol%)
Base Potassium acetate (3 equivalents)
Solvent 1,4-Dioxane
Temperature 80–110°C
Reaction Time 4–16 hours
Atmosphere Nitrogen or Argon (Inert)
Yield 66–99%
Purification Silica gel chromatography (PE:EA gradient)
Product State Yellow solid
Storage 2–8°C, moisture-free

Research Findings and Notes

  • The reaction conditions are optimized to balance yield and reaction time; higher temperatures reduce reaction time but may lower yield slightly.
  • Use of Pd(dppf)Cl2 is critical for high catalytic efficiency.
  • Potassium acetate serves dual roles in base activation and facilitating transmetallation.
  • The reaction is sensitive to moisture and oxygen; therefore, inert atmosphere and dry solvents are mandatory.
  • The boronic ester product is compatible with further Suzuki coupling reactions, making this preparation method valuable in pharmaceutical and material science research.

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for unambiguous structural determination. Software like SHELXL and OLEX2 is used for refinement and analysis of crystallographic data . Complementary techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boron integration (e.g., absence of splitting due to quadrupolar boron nucleus).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content .

Q. What are the primary research applications of this compound?

The compound serves as a versatile building block in:

  • Medicinal Chemistry : Synthesis of polychloropyridine derivatives for herbicides and pharmaceuticals .
  • Materials Science : Preparation of boron-containing ligands for OLEDs or coordination polymers .
  • Catalysis : As a substrate in Pd-catalyzed cross-coupling reactions to construct complex heterocycles .

Advanced Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this boronate ester?

Optimization involves:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance turnover.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of halogenated partners.
  • Temperature Control : Lower temperatures (80–100°C) reduce side reactions like deborylation .
  • Additives : Use of phase-transfer agents (e.g., TBAB) to stabilize intermediates .

Data Contradiction Note : Some studies report lower yields with electron-deficient aryl halides due to competitive protodeboronation. Mitigation strategies include using excess boronate ester (1.5–2.0 equiv) .

Q. How are crystallographic data inconsistencies resolved during structural refinement?

  • Twinned Data : SHELXL’s TWIN/BASF commands model twin domains, common in boronate esters due to symmetry .
  • Disordered Moieties : OLEX2’s graphical interface aids in modeling disordered dioxaborolane rings or chlorine atoms .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGU restraints stabilize boron geometries .

Q. What methodologies are used to analyze reactive intermediates or byproducts during synthesis?

  • In Situ Monitoring : ReactIR or LC-MS tracks transient intermediates (e.g., Pd-π-allyl complexes) .
  • Hazardous Byproducts : Chlorinated side products (e.g., 2,3-dichloropyridine) are identified via GC-MS and mitigated by adjusting stoichiometry .
  • Computational Modeling : DFT calculations predict thermodynamic stability of intermediates to guide purification .

Q. How does electronic structure influence the reactivity of this compound in cross-coupling reactions?

  • Boron’s Electron-Deficiency : The dioxaborolane group enhances electrophilicity at the pyridine C-5 position, facilitating transmetallation in Suzuki reactions .
  • Chlorine Substituents : Electron-withdrawing Cl groups at C-2 and C-3 polarize the ring, accelerating oxidative addition with Pd(0) .
  • Steric Effects : The tetramethyl groups on boron create steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.